molecular formula C5H2Br2FN B1340105 3,5-Dibromo-2-fluoropyridine CAS No. 473596-07-5

3,5-Dibromo-2-fluoropyridine

Cat. No. B1340105
CAS RN: 473596-07-5
M. Wt: 254.88 g/mol
InChI Key: OSYVBIHAXJHEJH-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluoropyridine is a chemical compound with the molecular formula C5H2Br2FN . It has a molecular weight of 254.88 . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3,5-Dibromo-2-fluoropyridine, has been a topic of interest in recent years . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Molecular Structure Analysis

The InChI code for 3,5-Dibromo-2-fluoropyridine is 1S/C5H2Br2FN/c6-3-1-4(7)5(8)9-2-3/h1-2H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It is possible that 3,5-Dibromo-2-fluoropyridine could be used in this type of reaction, given its bromine and fluorine substituents.


Physical And Chemical Properties Analysis

3,5-Dibromo-2-fluoropyridine has a density of 2.1±0.1 g/cm3 . It has a boiling point of 220.5±35.0 °C at 760 mmHg . The compound is a white to yellow solid at room temperature .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, including 3,5-Dibromo-2-fluoropyridine, are used in the synthesis of various chemical compounds . The presence of strong electron-withdrawing substituents in the aromatic ring gives fluoropyridines interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Drug Discovery

The unique structure of 3,5-Dibromo-2-fluoropyridine enables exploration of novel reactions and synthesis pathways, making it a valuable tool for drug discovery. The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new pharmaceutical products .

Material Science

In material science, 3,5-Dibromo-2-fluoropyridine is used due to its unique properties. Its structure allows for the exploration of new synthesis pathways, contributing to the development of new materials.

Catalysis Studies

3,5-Dibromo-2-fluoropyridine is also used in catalysis studies. Its unique structure and properties can influence the catalytic activity and selectivity of various catalysts.

Agricultural Applications

Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . Therefore, 3,5-Dibromo-2-fluoropyridine could potentially be used in the synthesis of some herbicides and insecticides .

Synthesis of Biologically Active Compounds

Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This indicates that 3,5-Dibromo-2-fluoropyridine could potentially be used in the synthesis of biologically active compounds for medical applications .

Safety and Hazards

The safety information for 3,5-Dibromo-2-fluoropyridine includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluoropyridines, such as 3,5-Dibromo-2-fluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing, thanks to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

properties

IUPAC Name

3,5-dibromo-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYVBIHAXJHEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561572
Record name 3,5-Dibromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-fluoropyridine

CAS RN

473596-07-5
Record name 3,5-Dibromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 473596-07-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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